2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole
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Overview
Description
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of chloro, chloromethyl, and nitro functional groups
Preparation Methods
The synthesis of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-chloromethylpropene, which can be synthesized from 2-amino-2-hydroxymethylpropane-1,3-diol through a series of reactions . The final step involves the nitration of the imidazole ring to introduce the nitro group .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the propene moiety can undergo addition reactions with various reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, nucleophiles for substitution, and electrophiles for addition reactions .
Scientific Research Applications
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar compounds include:
3-Chloro-2-chloromethyl-1-propene: Shares the chloro and chloromethyl groups but lacks the nitro group.
1,1-Bis(chloromethyl)ethylene: Contains similar functional groups but differs in the overall structure.
The uniqueness of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
177937-86-9 |
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Molecular Formula |
C8H9Cl2N3O2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-[3-chloro-2-(chloromethyl)prop-1-enyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-12-7(2-6(3-9)4-10)11-5-8(12)13(14)15/h2,5H,3-4H2,1H3 |
InChI Key |
IYEJQGLODJDTHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C=C(CCl)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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